molecular formula C14H17NO4 B12854336 Rel-ethyl (1R,2R)-2-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate

Rel-ethyl (1R,2R)-2-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate

Cat. No.: B12854336
M. Wt: 263.29 g/mol
InChI Key: YLPHGKPNNZKULJ-VXGBXAGGSA-N
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Description

Rel-ethyl (1R,2R)-2-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate is a synthetic organic compound characterized by its unique cyclopropane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-ethyl (1R,2R)-2-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced via a reaction with benzyl chloroformate in the presence of a base.

    Esterification: The carboxylic acid group is esterified with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Rel-ethyl (1R,2R)-2-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Rel-ethyl (1R,2R)-2-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein modification.

    Industry: It may be used in the production of fine chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Rel-ethyl (1R,2R)-2-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can act as a reactive site, facilitating binding or inhibition of target molecules. The benzyloxycarbonyl group may also play a role in modulating the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Rel-ethyl (1R,2R)-2-(((methoxycarbonyl)amino)cyclopropane-1-carboxylate: Similar structure but with a methoxycarbonyl group instead of a benzyloxycarbonyl group.

    Rel-ethyl (1R,2R)-2-(((acetoxy)carbonyl)amino)cyclopropane-1-carboxylate: Contains an acetoxycarbonyl group.

Uniqueness

Rel-ethyl (1R,2R)-2-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The benzyloxycarbonyl group, in particular, provides steric and electronic effects that can influence the compound’s behavior in chemical reactions and biological systems.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

ethyl (1R,2R)-2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate

InChI

InChI=1S/C14H17NO4/c1-2-18-13(16)11-8-12(11)15-14(17)19-9-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H,15,17)/t11-,12-/m1/s1

InChI Key

YLPHGKPNNZKULJ-VXGBXAGGSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1CC1NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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